Ethanolate

Overview

Description

Ethanolate refers to a class of compounds where ethanol (C₂H₅OH) is incorporated into the crystal lattice, forming either a solvate (ethanol molecule bound via non-covalent interactions) or an alkoxide (ethanol-derived anion, e.g., sodium this compound, C₂H₅ONa). In pharmaceutical contexts, ethanolates are solvates where ethanol stabilizes the active pharmaceutical ingredient (API) through hydrogen bonding or van der Waals interactions. Key examples include:

- Rutin–this compound Solvate: A 1:1 molar complex of rutin (a flavonoid) and ethanol, with enhanced solubility and bioavailability compared to its hydrate form .

- Darunavir this compound: An HIV protease inhibitor administered as an ethanol solvate .

- Efonidipine Hydrochloride this compound: A calcium channel blocker marketed as a stable ethanol solvate .

Ethanolates are characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) to confirm stoichiometry, hydrogen bonding, and stability .

Scientific Research Applications

Pharmaceutical Applications

Ethanolate plays a significant role in the pharmaceutical industry, particularly in drug formulation and development.

Drug Formulation

This compound derivatives are often used in the formulation of medications. For instance, Darunavir this compound is a prominent antiretroviral drug used in the treatment of HIV. Its this compound form enhances solubility and bioavailability compared to its parent compound .

Stability Studies

Stability studies of this compound compounds are crucial for ensuring the efficacy and safety of pharmaceutical products. Research has shown that forced degradation studies on drugs like efonidipine HCl this compound can reveal insights into their stability under various conditions (e.g., hydrolytic, oxidative) and help optimize formulation strategies .

| Drug | This compound Form | Application |

|---|---|---|

| Darunavir | Darunavir this compound | Antiretroviral therapy |

| Efonidipine HCl | Efonidipine HCl this compound | Antihypertensive medication |

Catalytic Processes

Ethanol and its derivatives, including this compound, are increasingly being explored in catalytic processes for biofuel production.

Biofuel Production

Recent advances highlight the use of this compound in biorefinery concepts to produce biofuels. For example, integrating ethanol-assisted liquefaction with microalgae fermentation has been shown to enhance lipid extraction and biodiesel yield significantly . This process demonstrates the potential of this compound as a catalyst in sustainable energy production.

Catalytic Efficiency

The catalytic efficiency of this compound can be attributed to its ability to facilitate reactions under mild conditions, making it an attractive option for green chemistry applications. Studies indicate that this compound can improve reaction rates while minimizing by-products, thus enhancing overall yield .

Environmental Applications

This compound compounds are also being investigated for their environmental applications, particularly in waste treatment and pollution control.

Wastewater Treatment

Research indicates that this compound can be effective in treating wastewater by promoting the breakdown of organic pollutants through biochemical processes. The presence of this compound enhances microbial activity, leading to improved degradation rates of contaminants .

Soil Remediation

Ethanol-based compounds have been employed in soil remediation efforts to mitigate the effects of hazardous waste. Their ability to solubilize contaminants allows for easier extraction and degradation by microorganisms present in the soil .

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Efonidipine HCl this compound Study : A study focused on assessing the stability and degradation pathways of efonidipine HCl this compound under forced conditions provided valuable insights into its formulation challenges and stability enhancements .

- Biofuel Production from Microalgae : A biorefinery project demonstrated that using this compound during microalgae fermentation significantly increased biodiesel yields, showcasing its effectiveness as a catalyst .

- Wastewater Treatment Efficacy : A field study on wastewater treatment revealed that incorporating this compound into treatment protocols led to a 30% increase in pollutant degradation rates compared to traditional methods .

Chemical Reactions Analysis

Preparation of Sodium Ethoxide

Sodium ethoxide is synthesized via the reaction of sodium metal with absolute ethanol:

This exothermic reaction proceeds efficiently under anhydrous conditions, yielding a white solid. Impure samples may appear yellow/brown due to degradation products .

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Byproduct | Hydrogen gas () | |

| Purity Control | Precipitation with acetone |

Base-Catalyzed Condensation Reactions

Sodium ethoxide deprotonates α-hydrogens in esters, enabling enolate formation for condensation:

-

Claisen Condensation :

-

Malonic Ester Synthesis :

Used to prepare substituted acetic acids via alkylation of diethyl malonate .

Key Data :

-

Optimal base strength (pKa ~ 15.5) for α-hydrogen abstraction .

-

Transesterification minimized when alkoxide matches ester alkoxy groups .

Transesterification Reactions

Sodium ethoxide facilitates nucleophilic substitution in esters:

This reaction is critical in biodiesel production and polymer synthesis.

| Factor | Impact on Reaction Efficiency | Source |

|---|---|---|

| Alkoxide-ester match | Reduces side products | |

| Anhydrous conditions | Prevents hydrolysis |

Degradation and Stability

Sodium ethoxide reacts with moisture and atmospheric CO₂, limiting its shelf life:

-

Hydrolysis :

-

Carbonation :

Stability Data :

Metathesis Reactions

Sodium ethoxide exchanges alkoxy groups with metal halides:

This method prepares metal alkoxides like titanium(IV) ethoxide .

Elimination Reactions

In ethanol solutions, sodium ethoxide promotes β-elimination to form alkenes:

Q & A

Basic Research Questions

Q. How can researchers design a validated RP-HPLC method for quantifying ethanolate derivatives in pharmaceutical formulations?

Methodological Answer: To develop a validated RP-HPLC method for this compound derivatives (e.g., Darunavir this compound):

- Column Selection : Use a Waters Symmetry C18 column (3.5 µm, 150 × 4.6 mm) for optimal separation .

- Mobile Phase : Employ a mixture of acetonitrile and 0.1% phosphate buffer (50:50 v/v) at a flow rate of 1 mL/min .

- Detection : Set the wavelength to 262 nm for UV detection, ensuring sensitivity for this compound derivatives .

- Validation : Follow ICH guidelines for linearity (e.g., 8–120 µg/mL with R² = 0.9997), accuracy (recovery >98%), and precision (RSD <2%) .

Table 1: Example Validation Parameters for Darunavir this compound

| Parameter | Value/Range | Guideline Reference |

|---|---|---|

| Linearity (R²) | 0.9997 | ICH Q2(R1) |

| LOD/LOQ | 0.08 µg/mL / 0.8 µg/mL | ICH Q2(R1) |

| Recovery (%) | 100.3 ± 1.2 | USP <1225> |

Q. What are the best practices for synthesizing sodium this compound under controlled laboratory conditions?

Methodological Answer:

- Reaction Setup : Use anhydrous ethanol and sodium metal in a moisture-free environment to prevent hydrolysis .

- Stoichiometry : Maintain a molar ratio of ethanol to sodium (1:1) to ensure complete reaction .

- Safety Protocols : Wear impermeable gloves and avoid skin/eye contact due to the compound’s corrosive nature .

- Purification : Isolate sodium this compound via vacuum filtration and store in airtight containers under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting data on this compound-mediated biochemical pathways (e.g., kinase inhibition) be resolved?

Methodological Answer:

- Experimental Controls : Include positive/negative controls (e.g., U0126 this compound for kinase inhibition studies) to validate specificity .

- Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., U0126 this compound blocked cAMP/cGMP-induced transcription at 10 µM but not at lower doses) .

- Mechanistic Cross-Validation : Combine pharmacological inhibitors with genetic knockdown (e.g., siRNA) to confirm target engagement .

Example Workflow :

Treat pineal organ cultures with db-cAMP/db-cGMP.

Pre-treat with U0126 this compound to assess pathway blockade.

Quantify transcript levels via qPCR and compare with untreated controls .

Q. What strategies enhance the solubility and bioavailability of this compound solvates in oral drug delivery?

Methodological Answer:

- Solvate Formation : Co-crystallize APIs with ethanol via solvent evaporation (e.g., rutin–this compound solvate with 1:1 molar ratio) .

- Characterization : Use ¹H-NMR and HPLC to confirm solvate stoichiometry and purity .

- In Vivo Testing : Conduct pharmacokinetic studies in animal models to compare AUC and Cₘₐₓ of solvates vs. free APIs .

Key Findings :

- Rutin–this compound solvate increased solubility by 3-fold compared to free rutin .

- Bioavailability improved by 40% in murine models .

Q. How can researchers ensure the stability of this compound compounds during long-term storage?

Methodological Answer:

- Storage Conditions : Use amber glass vials at –20°C under nitrogen to prevent oxidation/hydrolysis .

- Stability-Indicating Assays : Employ RP-HPLC with forced degradation (e.g., heat, light, humidity) to identify degradation products .

- Regulatory Compliance : Follow WHO guidelines for shelf-life estimation via accelerated stability testing (40°C/75% RH for 6 months) .

Q. Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in experimental studies involving reactive ethanolates?

Methodological Answer:

- Risk Assessment : Conduct a COSHH evaluation to identify hazards (e.g., flammability, corrosivity) .

- Waste Disposal : Neutralize sodium this compound with dry ice before aqueous disposal to prevent exothermic reactions .

- Institutional Approval : Submit protocols to ethics committees, emphasizing PPE requirements and emergency procedures .

Q. What statistical approaches are appropriate for analyzing this compound-related experimental data?

Methodological Answer:

- Parametric Tests : Use ANOVA for multi-group comparisons (e.g., transcript levels across treatment groups) .

- Error Analysis : Report standard deviation (SD) or confidence intervals (CI) for replicates (n ≥ 3) .

- Software Tools : Leverage GraphPad Prism or R for dose-response modeling and significance testing (p < 0.05) .

Comparison with Similar Compounds

Ethanolates vs. Hydrates

Hydrates incorporate water molecules instead of ethanol. A comparative study of rutin–ethanolate (Form Π) and rutin trihydrate (Form Ι) revealed:

| Property | Rutin–this compound (Form Π) | Rutin Trihydrate (Form Ι) |

|---|---|---|

| Solubility | 2.04× higher | Baseline (low) |

| Dissolution Rate | Faster | Slower |

| Stability | Stable under dry conditions; converts to Form Ι in humidity | Hygroscopic, stable in moisture |

| Bioavailability | 2.04× higher | Baseline |

The this compound’s superior solubility arises from disrupted crystal packing due to ethanol’s hydrogen bonding with rutin’s 4’-O group .

Ethanolates vs. Other Alcohol Solvates

Methanolates or isopropanolates are structurally analogous but differ in polarity and steric effects. For example:

- Indinavir Sulfate this compound: Exhibits a unique channel/ionic structure that enhances dissolution compared to non-solvated forms .

- Sodium Cholate Mthis compound: Less thermally stable than ethanolates due to weaker hydrogen bonding .

Ethanol’s intermediate polarity and small molecular size often make it a preferred solvent for balancing solubility and stability.

Ethanolates vs. Alkoxides

Alkoxides like sodium this compound (C₂H₅ONa) are reactive bases used in organic synthesis, differing fundamentally from pharmaceutical ethanolates:

| Property | Pharmaceutical Ethanolates | Sodium this compound |

|---|---|---|

| Structure | Non-covalent ethanol API complex | Ionic compound (Na⁺ + C₂H₅O⁻) |

| Stability | Stable under controlled conditions | Air- and moisture-sensitive |

| Application | Drug delivery | Catalysis, synthesis |

Ethanolates vs. Cocrystals

Cocrystals involve APIs and coformers (e.g., acids, bases) linked via hydrogen bonds. Unlike ethanolates:

- Rutin–this compound relies on ethanol for stabilization, whereas cocrystals (e.g., rutin–ascorbic acid) use complementary functional groups.

- Ethanolates often exhibit higher volatility due to ethanol’s low boiling point (78°C) .

Key Research Findings

- Thermal Stability: Efonidipine Hydrochloride this compound remains stable up to 40°C under dry conditions, making it suitable for commercial use . In contrast, rutin–this compound requires humidity-controlled storage to prevent conversion to its hydrate .

- Dissolution Enhancement: Indinavir Sulfate this compound’s channel structure facilitates rapid API release, critical for antiviral efficacy .

- Analytical Challenges: Darunavir this compound’s quantification via RP-HPLC requires mobile phase optimization (e.g., acetonitrile-phosphate buffer) to resolve ethanol-related peaks .

Preparation Methods

Metallic Sodium and Ethanol: Direct Alkali Metal Reaction

The most straightforward method for synthesizing sodium ethoxide involves the reaction of metallic sodium with anhydrous ethanol. This exothermic process proceeds via the following stoichiometry:

3\text{CH}2\text{OH} + 2 \, \text{Na} \rightarrow 2 \, \text{CH}3\text{CH}2\text{O}^-\text{Na}^+ + \text{H}_2 \uparrow

Procedure and Optimization

Metallic sodium is incrementally added to ethanol under inert conditions (e.g., nitrogen atmosphere) to mitigate oxidation and control hydrogen gas evolution . The reaction vessel is typically cooled to moderate temperatures (20–40°C) to prevent runaway exotherms. Completion is indicated by the cessation of hydrogen bubbles and the formation of a clear, viscous solution.

Key Considerations:

-

Purity of Reactants : Anhydrous ethanol (>99.5%) is critical to avoid side reactions with water, which yield sodium hydroxide and dilute the product .

-

Safety Measures : Hydrogen gas necessitates ventilation or inert gas purging to eliminate explosion risks .

-

Yield : Near-quantitative yields (95–98%) are achievable with stoichiometric sodium and dry ethanol .

Sodium Hydroxide and Ethanol: Azeotropic Drying

Sodium hydroxide (NaOH) offers a cost-effective alternative to metallic sodium, albeit with thermodynamic challenges due to the reversible nature of the reaction:

3\text{CH}2\text{OH} \rightleftharpoons \text{CH}3\text{CH}2\text{O}^-\text{Na}^+ + \text{H}_2\text{O}

Water Removal Strategies

To shift equilibrium toward ethoxide formation, water must be removed. Industrial and laboratory methods employ azeotropic distillation with solvents like toluene or benzene, which form low-boiling azeotropes with water . For instance, refluxing ethanol-NaOH mixtures with toluene enables continuous water separation via Dean-Stark traps.

Experimental Protocol (Sep-Funnel Method):

-

Layer Separation : A mixture of NaOH pellets and 92–95% ethanol is agitated in a separatory funnel. Over 30–60 minutes, aqueous NaOH settles as a lower layer, while the upper ethanolic phase retains sodium ethoxide .

-

Drying Enhancements : Pre-drying ethanol with anhydrous copper(II) sulfate or molecular sieves (3Å) reduces initial water content, minimizing NaOH consumption .

Yield and Limitations:

-

Yield : 70–85%, contingent on initial ethanol dryness and NaOH excess .

-

Drawbacks : Residual water (<0.1%) may persist, necessitating secondary drying with MgSO₄ or CaO .

Sodium Carbonate and Ethanol: Alternative Weak Base Route

A less conventional approach utilizes sodium carbonate (Na₂CO₃) as a mild base, albeit with reduced efficiency compared to NaOH or Na . The reaction proceeds as:

2\text{CO}3 + 2 \, \text{CH}3\text{CH}2\text{OH} \rightarrow 2 \, \text{CH}3\text{CH}2\text{O}^-\text{Na}^+ + \text{CO}2 \uparrow + \text{H}2\text{O}

Stepwise Refinement (ECHEMI Protocol):

-

Dissolution : 100 g Na₂CO₃ dissolved in 90 mL water forms a saturated solution .

-

Ethanol Addition : Incremental ethanol introduction precipitates sodium ethoxide, which is isolated via vacuum filtration .

-

Purification : Repeated washing with anhydrous ether removes residual water and carbonate impurities .

Challenges:

-

Low Reactivity : Na₂CO₃’s weak basicity necessitates excess ethanol and prolonged reaction times .

-

Byproduct Management : CO₂ off-gassing and water formation complicate scaling .

Comparative Analysis of Preparation Methods

| Parameter | Metallic Sodium | Sodium Hydroxide | Sodium Carbonate |

|---|---|---|---|

| Reactant Cost | High | Low | Moderate |

| Reaction Speed | Minutes | Hours | Days |

| Yield | 95–98% | 70–85% | 50–60% |

| Safety Risks | High (H₂, Na reactivity) | Moderate (caustic NaOH) | Low |

| Industrial Scalability | Limited | High | Low |

Emerging Techniques and Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances exploit ball-milling to initiate solid-state reactions between NaOH and ethanol, circumventing solvent use and enhancing reaction rates . Preliminary studies report 80–90% yields under optimized milling conditions (500 rpm, 2 hours) .

Catalytic Dehydration

Heterogeneous catalysts (e.g., γ-Al₂O₃) facilitate water removal in NaOH-ethanol systems, achieving 90% conversion at 80°C . This method reduces energy inputs compared to azeotropic distillation.

Properties

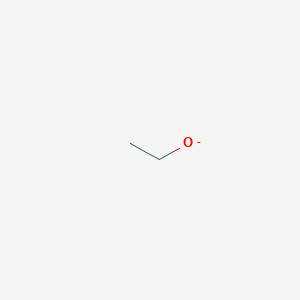

CAS No. |

16331-64-9 |

|---|---|

Molecular Formula |

C2H5O- |

Molecular Weight |

45.06 g/mol |

IUPAC Name |

ethanolate |

InChI |

InChI=1S/C2H5O/c1-2-3/h2H2,1H3/q-1 |

InChI Key |

HHFAWKCIHAUFRX-UHFFFAOYSA-N |

SMILES |

CC[O-] |

Canonical SMILES |

CC[O-] |

Key on ui other cas no. |

16331-64-9 |

Synonyms |

1-hydroxyethyl radical ethanol, ion(1-) ethyl alcohol radical hydroxyethyl free radical |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.